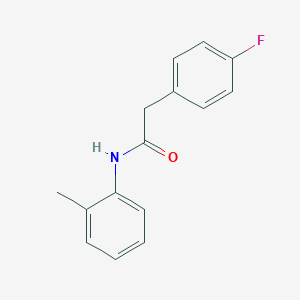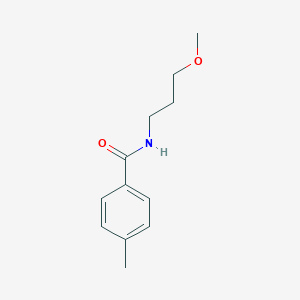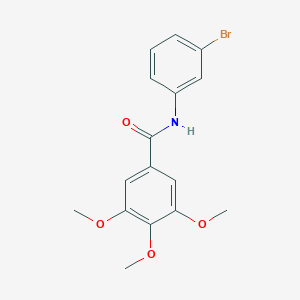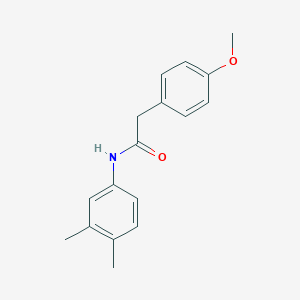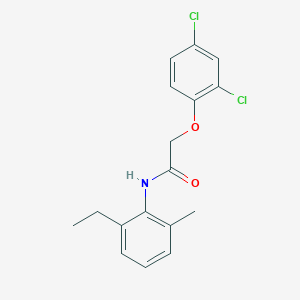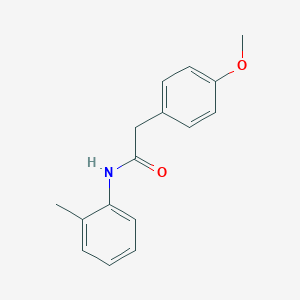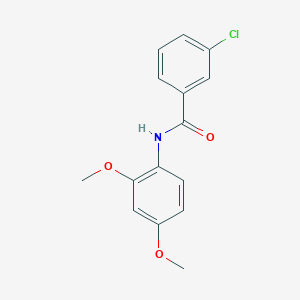
3-chloro-N-(2,4-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2,4-dimethoxyphenyl)benzamide, also known as AG490, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that has been shown to inhibit the activity of JAK2, a protein that plays a critical role in the regulation of cell growth and differentiation. In
科学研究应用
3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by blocking the JAK/STAT signaling pathway, which is involved in the regulation of cell proliferation and survival. Additionally, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用机制
3-chloro-N-(2,4-dimethoxyphenyl)benzamide exerts its effects by inhibiting the activity of JAK2, which is a critical protein in the JAK/STAT signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting JAK2, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to have numerous biochemical and physiological effects. In cancer cells, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide inhibits cell growth and induces apoptosis. In addition, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is critical for tumor growth.
实验室实验的优点和局限性
3-chloro-N-(2,4-dimethoxyphenyl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, which makes it readily available for use in scientific studies. Additionally, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied, and its effects have been well characterized. However, one limitation of using 3-chloro-N-(2,4-dimethoxyphenyl)benzamide in lab experiments is its potential off-target effects, which could lead to unintended consequences.
未来方向
There are several future directions for research on 3-chloro-N-(2,4-dimethoxyphenyl)benzamide. One potential avenue of research is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, future studies could focus on developing more specific JAK2 inhibitors that have fewer off-target effects. Another area of research could be to investigate the potential of 3-chloro-N-(2,4-dimethoxyphenyl)benzamide in combination with other drugs to enhance its therapeutic efficacy. Overall, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has significant potential for the development of new therapies for various diseases, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of 3-chloro-N-(2,4-dimethoxyphenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N-(2,4-dimethoxyphenyl)benzamide. This synthesis method has been well established and has been utilized in numerous scientific studies.
属性
分子式 |
C15H14ClNO3 |
|---|---|
分子量 |
291.73 g/mol |
IUPAC 名称 |
3-chloro-N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-7-13(14(9-12)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) |
InChI 键 |
DRIKKIMMHBQSGR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





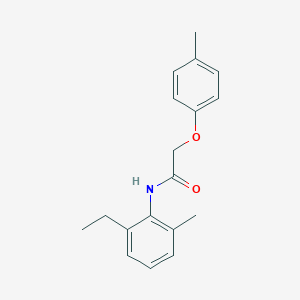
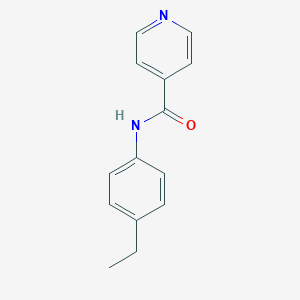

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
